Opicapone (2,5‐dichloro‐3‐(5‐(3,4‐dihydroxy‐5‐nitrophenyl)‐1,2,4‐oxadiazol‐3‐yl)‐4,6‐dimethylpyridine 1‐oxide) is a synthetic organic compound classified as a nitrocatechol. Its primary role in scientific research is as a highly potent, selective, and peripherally acting inhibitor of the enzyme catechol-O-methyltransferase (COMT).
Molecular Structure Analysis
Opicapone undergoes various metabolic transformations in vivo. The main pathways involve phase I and phase II reactions, including O-glucuronidation, O-sulfation, O-methylation of the nitrocatechol group, and N-oxide reduction to the pyridine derivative. Some metabolites also result from reductive cleavage of the 1,2,4-oxadiazole ring followed by conjugation reactions.
Mechanism of Action
Opicapone exerts its action by binding to the active site of the COMT enzyme, thereby preventing the methylation of catecholamines like levodopa. This inhibition results in increased bioavailability and prolonged half-life of levodopa, leading to improved management of motor fluctuations in Parkinson's disease. The high binding affinity of Opicapone to COMT translates to its extended duration of action, allowing for once-daily administration. [, ] Moreover, its peripherally selective nature minimizes central nervous system side effects often associated with other COMT inhibitors. [, ]
Physical and Chemical Properties Analysis
While detailed physical and chemical property data is limited within the provided research, Opicapone's short elimination half-life (1-2 hours) is consistently reported. Despite this, it demonstrates a long-lasting inhibitory effect on COMT, with inhibition half-life exceeding 100 hours. This suggests tight binding kinetics with the COMT enzyme. The main metabolic pathway for Opicapone is sulfation, and its excretion primarily occurs through bile.
Applications
COMT activity and function: Its potent and selective inhibition of COMT allows researchers to investigate the enzyme's role in catecholamine metabolism and related physiological processes.
Levodopa Pharmacokinetics: Opicapone is employed in research to study how COMT inhibition influences levodopa's absorption, distribution, metabolism, and excretion. [, ] This helps understand the interplay between COMT activity and levodopa efficacy.
Motor Fluctuation Management in Parkinson's Disease Models: Opicapone is used in preclinical animal models of Parkinson's disease to investigate its impact on managing motor fluctuations and its potential benefits over existing therapies.
Future Directions
Elucidating the specific roles of different Sulfotransferases (SULT) and UDP-glucuronosyltransferases (UGT) enzymes in Opicapone metabolism: This will aid in understanding inter-individual variability in its pharmacokinetics and potential drug-drug interactions. [, , ]
Investigating the long-term effects of Opicapone on non-motor symptoms in Parkinson's disease: While short-term efficacy in managing motor fluctuations is well documented, further research is needed to understand its impact on other PD manifestations like cognitive decline and sleep disturbances.
Exploring its potential applications beyond Parkinson's disease: Given its impact on catecholamine metabolism, studying Opicapone's potential in other conditions involving COMT dysregulation, such as Restless Leg Syndrome, could be valuable.
Developing novel drug delivery systems for Opicapone: Optimizing its delivery to further enhance efficacy and patient compliance is an area of interest.
Related Compounds
Opicapone 3-O-sulfate
Compound Description: Opicapone 3-O-sulfate is a phase II metabolite of Opicapone. It is formed by the sulfation of Opicapone, primarily by sulfotransferase (SULT) enzymes, particularly SULT1A11 and SULT1A12. [, ]
Relevance: This compound is a major metabolite of Opicapone. Understanding its formation and the enzymes involved is crucial for comprehending the pharmacokinetic profile of Opicapone. [, ]
Opicapone-3-O-glucuronide
Compound Description: Opicapone-3-O-glucuronide is a phase II metabolite of Opicapone, formed by the glucuronidation of Opicapone. This reaction is primarily catalyzed by UGT enzymes, particularly UGT1A7, UGT1A8, UGT1A9, and UGT1A10. [, ]
Relevance: This compound is a major metabolite of Opicapone in mice. This metabolic pathway, alongside sulfation, is important for the elimination of Opicapone. []
N-oxide reduced form of Opicapone
Compound Description: This metabolite is formed through the reduction of the N-oxide moiety in Opicapone. [, ]
Relevance: While not as prominent as the 3-O-sulfate and 3-O-glucuronide metabolites, this reduced form is another metabolic product of Opicapone observed in rats, indicating multiple metabolic pathways are involved in Opicapone breakdown. [, ]
N-acetyl derivative of Opicapone
Compound Description: This metabolite results from a two-step process: reduction of the nitro group in Opicapone, followed by N-acetylation. []
Relevance: The presence of this metabolite suggests that Opicapone undergoes a reduction step in its metabolic pathway, highlighting the complexity of its metabolism. []
Entacapone
Compound Description: Entacapone is a catechol-O-methyltransferase (COMT) inhibitor, used as an adjunctive therapy to levodopa in Parkinson’s disease. It is known to be less potent than Tolcapone, another COMT inhibitor, but requires multiple daily doses. [, , , ]
Relevance: Entacapone serves as a comparator drug to Opicapone in numerous studies. Opicapone is investigated for its potential to offer improved efficacy (longer duration of action) and once-daily dosing compared to Entacapone. [, , , ]
Tolcapone
Compound Description: Tolcapone is another catechol-O-methyltransferase (COMT) inhibitor. It is considered more potent than Entacapone but carries a risk of liver toxicity. [, , , ]
Relevance: Tolcapone, similar to Entacapone, serves as a comparator to Opicapone. Opicapone is studied for its potential to provide potent COMT inhibition while avoiding the liver toxicity associated with Tolcapone. [, , , ]
Relevance: Opicapone is specifically designed as an adjunctive therapy to Levodopa. By inhibiting COMT, Opicapone enhances Levodopa bioavailability, aims to reduce motor fluctuations, and increases "on-time" for patients. [, , , , , , ]
3-O-Methyldopa (3-OMD)
Compound Description: 3-O-Methyldopa is the primary metabolite of Levodopa, formed by the action of COMT. Its formation reduces the amount of Levodopa available to cross the blood-brain barrier. [, , ]
Relevance: Opicapone, through COMT inhibition, reduces 3-OMD formation. This leads to increased Levodopa levels, ultimately improving its therapeutic effect in PD patients. [, , ]
Carbidopa
Compound Description: Carbidopa is a decarboxylase inhibitor often co-administered with Levodopa. It prevents the peripheral conversion of Levodopa to dopamine, thereby increasing the amount of Levodopa reaching the brain. [, , , ]
Relevance: Carbidopa is often part of the standard Levodopa therapy regimen that Opicapone is co-prescribed with. The combination seeks to optimize Levodopa delivery and manage motor fluctuations in Parkinson's disease. [, , , ]
Benserazide
Compound Description: Similar to Carbidopa, Benserazide is a peripheral decarboxylase inhibitor that enhances the bioavailability of Levodopa by preventing its peripheral breakdown. []
Relevance: Opicapone has been investigated in combination with Levodopa/Benserazide formulations, demonstrating its potential to work synergistically with this combination to improve Levodopa bioavailability. []
Acetaminophen (Paracetamol)
Compound Description: Acetaminophen is a widely used analgesic and antipyretic drug. It is also a substrate for sulfation by SULT enzymes, particularly SULT1A1. []
Relevance: Acetaminophen was used in studies to investigate potential drug-drug interactions with Opicapone. Results indicated no significant interaction as Acetaminophen did not affect Opicapone sulfation. []
Quercetin
Compound Description: Quercetin is a flavonoid with antioxidant properties. It acts as a potent inhibitor of SULT1A1 enzymes. [, ]
Relevance: Quercetin was employed in studies to investigate the role of SULT1A1 in Opicapone metabolism. As a potent inhibitor, it successfully inhibited Opicapone sulfation, confirming the significance of SULT1A1 in this metabolic pathway. [, ]
2,6-Dichloro-4-nitrophenol (DCNP)
Compound Description: DCNP is a known selective inhibitor of SULT1A1 enzymes. [, ]
Relevance: Similar to Quercetin, DCNP was used to confirm the role of SULT1A1 in Opicapone metabolism. Its inhibitory effects on Opicapone sulfation further validated the importance of this particular SULT isoform. [, ]
Dopamine
Compound Description: Dopamine is a neurotransmitter that plays a crucial role in motor control, reward-motivated behavior, and several other brain functions. In PD, there is a loss of dopaminergic neurons leading to the motor symptoms observed. []
Relevance: While Opicapone does not directly interact with dopamine, it indirectly increases dopamine levels in the brain by enhancing Levodopa bioavailability. Understanding dopamine's role and Opicapone's indirect influence is essential in managing PD. []
Istradefylline
Compound Description: Istradefylline is a selective adenosine A2A receptor antagonist used as adjunctive therapy to levodopa/carbidopa in PD. It provides modest improvements in OFF time. []
Relevance: Istradefylline serves as a comparator drug to Opicapone. Studies aim to compare the efficacy and safety of both drugs in managing OFF episodes in Parkinson’s disease. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ondansetron Hydrochloride is the hydrochloride salt of the racemic form of ondansetron, a carbazole derivative and a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist with antiemetic activity. Although its mechanism of action has not been fully characterized, ondansetron appears to competitively block the action of serotonin at 5HT3 receptors peripherally in the gastrointestinal tract as well as centrally in the area postrema of the CNS, where the chemoreceptor trigger zone (CTZ) for vomiting is located, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties. See also: Ondansetron (has active moiety).
ONO-0300302 is a Slow Tight Binding LPA1 Antagonist (IC50: 0.16 nM) for the Treatment of Benign Prostatic Hyperplasia. ONO-0300302 inhibited significantly an LPA-induced increase of intraurethral pressure (IUP) in rat (3 mg/kg, p.o.) and dog (1 mg/kg, p.o.) over 12 h. Binding experiments with [3H]-ONO-0300302 suggest that the observed long duration action is because of the slow tight binding character of ONO-0300302.
Ondansetron is a member of carbazoles. A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties. Having been developed in the 1980s by GlaxoSmithKline and approved by the US FDA since January 1991, ondansetron has demonstrated a long history of use and efficacy. Commonly formulated as oral tablets, orally disintegrating tablets (ODT), and injections, and available as generic products as well, ondansetron continues to see contemporary innovations in its formulation and use, including the development of orally soluble films that are both discreet in administration and less of a burden in comparison to having patients attempt to swallow pills during emesis. The FDA withdrew its approval for the use of all intravenous drug products containing more than 16 mg of ondansetron hydrochloride in a single dose, due to a high risk of QT prolongation. Ondansetron is a Serotonin-3 Receptor Antagonist. The mechanism of action of ondansetron is as a Serotonin 3 Receptor Antagonist. Ondansetron is a carbazole derivative with antiemetic activity. As a selective serotonin receptor antagonist, ondansetron competitively blocks the action of serotonin at 5HT3 receptors, resulting in suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. (NCI04) Ondansetron is a well tolerated drug with few side effects. Headache, constipation, and dizziness are the most commonly reported side effects associated with its use. There have been no significant drug interactions reported with this drugs use. It is broken down by the hepatic cytochrome P450 system and it has little effect on the metabolism of other drugs broken down by this system; Ondansetron is a serotonin 5-HT3 receptor antagonist used mainly to treat nausea and vomiting following chemotherapy. Its effects are thought to be on both peripheral and central nerves. One part is to reduce the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata, the other is a blockage of serotonin receptors in the chemoreceptor trigger zone. It does not have much effect on vomiting due to motion sickness. This drug does not have any effect on dopamine receptors or muscarinic receptors; A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties; Ondansetron (INN) is a serotonin 5-HT3 receptor antagonist used mainly to treat nausea and vomiting following chemotherapy. Its effects are thought to be on both peripheral and central nerves. One part is to reduce the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata, the other is a blockage of serotonin receptors in the chemoreceptor trigger zone. It does not have much effect on vomiting due to motion sickness. This drug does not have any effect on dopamine receptors or muscarinic receptors. A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties. See also: Ondansetron Hydrochloride (has salt form).
Oncrasin-1 is a member of the class of indoles that is 1H-indole substituted by 4-chlorobenzyl and formyl groups at positions 1 and 3, respectively. It is an anti-cancer agent that is active against lung cancer cells with K-Ras mutations. It has a role as an apoptosis inducer and an antineoplastic agent. It is a member of indoles, a member of monochlorobenzenes and an arenecarbaldehyde.